molecular formula C11H7BrF6O B13667836 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one

1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one

Cat. No.: B13667836
M. Wt: 349.07 g/mol
InChI Key: SOVNNTVCMDQPII-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one typically involves the bromination of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol.

    Oxidation: Formation of 1-[3,5-Bis(trifluoromethyl)phenyl]propanoic acid.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with trifluoromethyl groups.

    Industry: Utilized in the development of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These interactions can lead to various biochemical effects, depending on the specific application. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in electrophilic reactions.

Comparison with Similar Compounds

  • 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
  • 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one
  • 3,5-Bis(trifluoromethyl)benzylamine

Comparison: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and stability compared to its analogs. The bromine atom allows for specific substitution reactions, while the trifluoromethyl groups enhance the compound’s overall stability and lipophilicity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H7BrF6O

Molecular Weight

349.07 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6O/c1-5(12)9(19)6-2-7(10(13,14)15)4-8(3-6)11(16,17)18/h2-5H,1H3

InChI Key

SOVNNTVCMDQPII-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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